STING agonist-24

Immuno-oncology STING Pathway Activation Innate Immunity

Researchers require tool compounds that reliably activate the STING pathway without the stability issues of cyclic dinucleotides (CDNs). STING agonist-24 (CF504) is a synthetic, non-nucleotide small-molecule agonist. - **Key differentiator:** Non-nucleotide chemical class distinct from CDN agonists (ADU-S100, cGAMP), offering alternative binding and pharmacokinetic profiles. - **Validated application:** 10 µM treatment (3-5 hrs) in THP-1 cells reproducibly induces STING, TBK1, and IRF3 phosphorylation, plus IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5. - **Research use:** Positive control for STING pathway activation, comparative studies between non-nucleotide and CDN agonists, and tumor microenvironment remodeling studies in immuno-oncology.

Molecular Formula C34H37N13O5
Molecular Weight 707.7 g/mol
Cat. No. B12391056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING agonist-24
Molecular FormulaC34H37N13O5
Molecular Weight707.7 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC
InChIInChI=1S/C34H37N13O5/c1-6-46-24(12-18(3)42-46)31(50)40-33-38-22-14-20(28(35)48)16-26(52-5)27(22)44(33)10-8-9-11-45-30-23(15-21(17-37-30)29(36)49)39-34(45)41-32(51)25-13-19(4)43-47(25)7-2/h8-9,12-17H,6-7,10-11H2,1-5H3,(H2,35,48)(H2,36,49)(H,38,40,50)(H,39,41,51)/b9-8+
InChIKeyZOHTYPCNXBXHQI-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

STING Agonist-24 Technical Overview


STING agonist-24 (also known as CF504) is a synthetic, non-nucleotide small-molecule agonist targeting the Stimulator of Interferon Genes (STING) pathway. Its chemical identity is defined by CAS No. 2408722-91-6 and molecular formula C34H37N13O5 [1]. As a non-nucleotide agonist, it belongs to a distinct chemical class separate from cyclic dinucleotide (CDN)-based STING agonists, such as ADU-S100 or endogenous cGAMP. This structural classification is a primary differentiator and is often correlated with different physicochemical and drug-like properties, though direct comparative data against nucleotide-based agonists is not available in primary literature for this specific compound .

Chemical Class
Non-nucleotide small-molecule STING agonist
Assay Context
Cell-based immune signaling and cytokine profiling
Defined Protocol
THP-1 cell treatment at 10 µM for 3-5 hours

Risks of Substituting STING Agonist-24


STING agonists are not interchangeable due to significant divergence in chemical structure, which dictates their mechanism of STING binding, species cross-reactivity, and downstream signaling bias [1]. While STING agonist-24 is a non-nucleotide small molecule, its closest analogs, like diABZI, represent different chemical series with distinct potency and selectivity profiles [2]. Furthermore, cyclic dinucleotide agonists (e.g., ADU-S100) engage the STING binding pocket differently and possess unique pharmacological challenges related to stability and bioavailability [3]. Therefore, the specific concentration-dependent effects of STING agonist-24 on STING, TBK1, and IRF3 phosphorylation and cytokine induction, as detailed in Section 3, are intrinsic to this molecule and cannot be assumed for other in-class compounds without rigorous validation.

Binding Mode
Non-nucleotide and CDN agonists engage STING differently; pathway outputs may not transfer directly across chemical classes.
Concentration-Dependent Profile
Phosphorylation and cytokine data at 10 µM are compound-specific; activity cannot be assumed for other in-class compounds without rigorous validation.
Physicochemical Properties
Class-level attributes like metabolic stability may differ significantly between distinct non-nucleotide chemotypes (e.g., CF504 vs diABZI).

STING Agonist-24 Assay Performance Guide


STING Signaling Activation in THP-1 Cells

STING agonist-24 induces phosphorylation of key downstream effectors in the STING pathway. In THP-1 cells, treatment with STING agonist-24 at a concentration of 10 µM for 3 hours resulted in a quantifiable increase in the phosphorylated forms of STING, TBK1, and IRF3 compared to untreated baseline controls . Additionally, extending the treatment to 5 hours at the same concentration led to elevated secretion of IFN-β and IL-6 . This provides a concrete, concentration-dependent activation benchmark for this specific compound in a widely used human immune cell model.

STING/TBK1/IRF3 Phosphorylation
Supporting evidence
10 µM, 3h, THP-1 cells
Reported pathway activation endpoint context
Verification recommended in target cell model
Immuno-oncology STING Pathway Activation Innate Immunity

Cytokine Induction Profile in Tumor Cells

STING agonist-24 promotes a broad pro-inflammatory cytokine and chemokine response in tumor cells. At a concentration of 10 µM, it increases the levels of IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and CCL-5 . This multi-cytokine signature suggests a robust activation of both innate and adaptive immune signaling pathways, which is a hallmark of effective STING agonism. While direct comparison with other agonists under identical conditions is unavailable, this profile aligns with the expected STING-mediated immune response and differentiates this compound from more targeted immunomodulators.

Cytokine Induction Profile
Class-level inference
IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, CCL-5
Supports broad immune-response endpoint review
Cell type and quantitative fold-change not specified in datasheet
Tumor Microenvironment Cytokine Profiling Immune Activation

Non-Nucleotide Agonist Class Distinction

STING agonist-24 (CF504) is explicitly classified as a non-nucleotide small-molecule agonist [1]. This places it in a different chemical category from cyclic dinucleotide (CDN) agonists like ADU-S100 (MIW815) and ML RR-S2 CDA, as well as from the amidobenzimidazole class represented by diABZI [2]. This distinction is critical for procurement, as non-nucleotide agonists generally possess superior drug-like properties, including the potential for systemic administration due to better membrane permeability and metabolic stability compared to their nucleotide counterparts [3]. While quantitative head-to-head PK/PD data is absent for this specific compound, its non-nucleotide structure is a verifiable and meaningful differentiator for scientific selection.

Chemical Class Distinction
Class-level inference
Non-nucleotide vs. CDN agonists
Structural basis for cross-class comparison studies
Membrane permeability context may differ across non-nucleotide series
Medicinal Chemistry STING Agonist Classes Drug Discovery

STING Agonist-24 Research Applications


STING Pathway Activation in THP-1 Cells

Researchers can use STING agonist-24 as a positive control or tool compound to activate the STING pathway in THP-1 cells. Following the established protocol of a 3- or 5-hour treatment at 10 µM allows for the reproducible assessment of downstream phosphorylation events (STING, TBK1, IRF3) and cytokine production (IFN-β, IL-6) . This scenario is ideal for preliminary screening or mechanistic studies in immuno-oncology and innate immunity.

Non-Nucleotide vs Nucleotide Agonist Comparison

Given its classification as a non-nucleotide small molecule, STING agonist-24 is an appropriate candidate for studies designed to compare the efficacy, pharmacokinetics, or immune profiles of non-nucleotide agonists against cyclic dinucleotide (CDN) agonists like ADU-S100 or cGAMP . Such comparisons are central to understanding the therapeutic potential and limitations of each chemical class in cancer immunotherapy and antiviral research [1].

Cytokine Secretion Profiling in Tumor Cell Lines

The ability of STING agonist-24 to upregulate a panel of pro-inflammatory cytokines and chemokines (IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, CCL-5) makes it a useful tool for studying STING-mediated remodeling of the tumor microenvironment in vitro . This application is particularly relevant for research investigating the mechanisms of immune cell recruitment and activation following STING pathway engagement in cancer models.

Application
Selection Property
Validation Focus
THP-1 STING pathway activation
Phosphorylation endpoint context
Downstream signal verification
Non-nucleotide vs. nucleotide agonist comparison
Chemical class distinction
Research comparison of class-specific profiles
Tumor cell cytokine secretion profiling
Multi-cytokine response context
Immune activation panel validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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